molecular formula C13H13ClFN3O2S B2695802 2-(4-chloro-3-fluoroanilino)-N~3~-ethyl-3-pyridinesulfonamide CAS No. 1251550-46-5

2-(4-chloro-3-fluoroanilino)-N~3~-ethyl-3-pyridinesulfonamide

Cat. No. B2695802
CAS RN: 1251550-46-5
M. Wt: 329.77
InChI Key: OSMAEEZICRCNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-fluoroanilino)-N~3~-ethyl-3-pyridinesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CFTR(inh)-172 and is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity. CFTR is a protein that regulates the movement of salt and water in and out of cells, and mutations in this protein can lead to cystic fibrosis. CFTR(inh)-172 has been shown to be effective in blocking the activity of CFTR in vitro and in vivo, making it a promising tool for studying the physiological and biochemical effects of CFTR inhibition.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Researchers have explored its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its antibacterial activity can contribute to the development of novel antimicrobial agents .

Thiazole Synthesis

The compound is synthesized through Hantzsch thiazole synthesis, a well-established reaction for creating thiazole derivatives. Thiazoles play a crucial role in drug discovery, and several drugs (e.g., Sulfathiazole, Abafungin, and Ritonavir) are derived from this scaffold. Investigating the compound’s thiazole chemistry can shed light on its potential therapeutic applications .

Inflammatory and Analgesic Effects

Analogous compounds have demonstrated anti-inflammatory and analgesic activities. Researchers have assessed their potential as pain relievers and inflammation inhibitors. Investigating the compound’s effects on inflammation and pain pathways could provide insights into its pharmacological profile .

Fluorinated Pyridines

Considering the compound’s structure, it falls within the category of fluorinated pyridines. Fluorination of pyridines has been studied for various applications, including drug development. Further exploration of its fluorinated properties may reveal additional therapeutic potential .

Biological Activity Modulation

The presence of chlorine in low molecular weight compounds can significantly impact their biological activity. Researchers have observed alterations in electrophilicity due to chlorine substitution. Investigating how this compound’s chlorine substitution affects its biological interactions could be informative .

properties

IUPAC Name

2-(4-chloro-3-fluoroanilino)-N-ethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O2S/c1-2-17-21(19,20)12-4-3-7-16-13(12)18-9-5-6-10(14)11(15)8-9/h3-8,17H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMAEEZICRCNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.